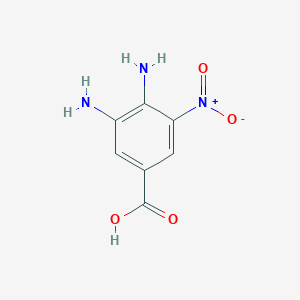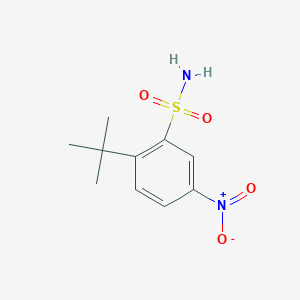
Ethyl 2-acetyl-2-nonenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetyl-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its molecular formula (C_{13}H_{22}O_3). This compound is known for its unique structure, which includes an ethyl ester group attached to a nonenoate backbone with an acetyl substitution at the second position. Esters like this compound are often found in nature and are known for their pleasant odors, making them valuable in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-2-nonenoate can be synthesized through various organic reactions. One common method involves the esterification of 2-acetyl-2-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
化学反应分析
Types of Reactions: Ethyl 2-acetyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-acetyl-2-nonenoic acid.
Reduction: Formation of 2-acetyl-2-nonenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2-acetyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
作用机制
The mechanism by which Ethyl 2-acetyl-2-nonenoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to various biochemical responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Ethyl 2-nonenoate: Similar structure but lacks the acetyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl 2-acetyl-2-nonenoate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and an acetyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
属性
CAS 编号 |
64354-14-9 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
ethyl (E)-2-acetylnon-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h10H,4-9H2,1-3H3/b12-10+ |
InChI 键 |
KZQPCBQSLCLWQU-ZRDIBKRKSA-N |
手性 SMILES |
CCCCCC/C=C(\C(=O)C)/C(=O)OCC |
规范 SMILES |
CCCCCCC=C(C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline](/img/structure/B8290266.png)
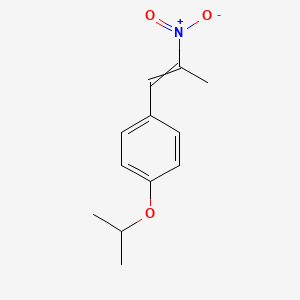
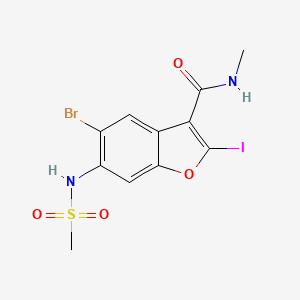
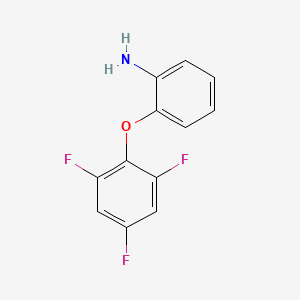
![5,7-Dichloro-6-(2-fluorophenyl)-imidazo[1,2-a]pyrimidine](/img/structure/B8290310.png)
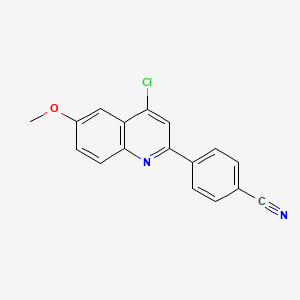
![n-[4-(6-Methoxy-3,4-dihydro-1h-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethylbutanamide](/img/structure/B8290352.png)
![5-Chloro-2-ethyl-9-methyl-13-(2-phenylethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8290356.png)
![11-(3-Dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8290364.png)
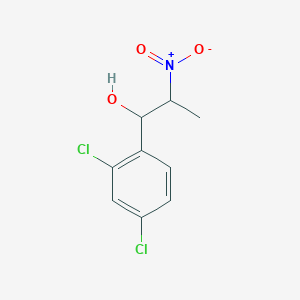
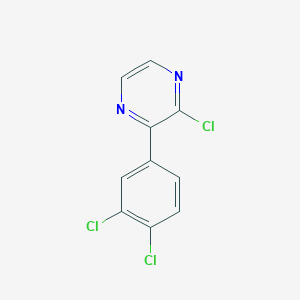
![2,11,20,29,37,40-Hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;silicon(4+);dichloride](/img/structure/B8290380.png)
